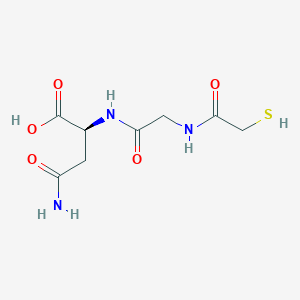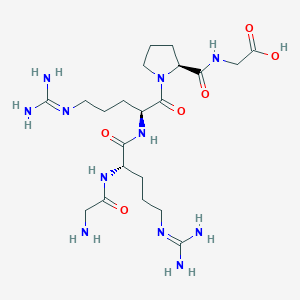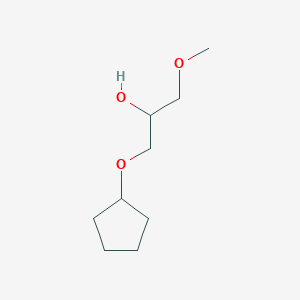![molecular formula C10H12N4O6 B14207314 N-{4-[(2-Hydroxyethyl)amino]-3,5-dinitrophenyl}acetamide CAS No. 835627-55-9](/img/structure/B14207314.png)
N-{4-[(2-Hydroxyethyl)amino]-3,5-dinitrophenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(2-Hydroxyethyl)amino]-3,5-dinitrophenyl}acetamide is an organic compound with a complex structure that includes a hydroxyethyl group, an amino group, and a dinitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-Hydroxyethyl)amino]-3,5-dinitrophenyl}acetamide typically involves the reaction of 4-nitroaniline with 2-chloroethanol under basic conditions to form the intermediate 4-[(2-hydroxyethyl)amino]-3,5-dinitrobenzene. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[(2-Hydroxyethyl)amino]-3,5-dinitrophenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-{4-[(2-Hydroxyethyl)amino]-3,5-dinitrophenyl}acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Wirkmechanismus
The mechanism of action of N-{4-[(2-Hydroxyethyl)amino]-3,5-dinitrophenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Bis(2-hydroxyethyl)aniline: Similar structure but lacks the dinitrophenyl group.
4-Amino-N-(2-hydroxyethyl)benzenesulfonamide: Similar hydroxyethyl and amino groups but different functional groups attached to the benzene ring.
Uniqueness
N-{4-[(2-Hydroxyethyl)amino]-3,5-dinitrophenyl}acetamide is unique due to the presence of both hydroxyethyl and dinitrophenyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
835627-55-9 |
|---|---|
Molekularformel |
C10H12N4O6 |
Molekulargewicht |
284.23 g/mol |
IUPAC-Name |
N-[4-(2-hydroxyethylamino)-3,5-dinitrophenyl]acetamide |
InChI |
InChI=1S/C10H12N4O6/c1-6(16)12-7-4-8(13(17)18)10(11-2-3-15)9(5-7)14(19)20/h4-5,11,15H,2-3H2,1H3,(H,12,16) |
InChI-Schlüssel |
QKWWBTRMSIPDDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C(=C1)[N+](=O)[O-])NCCO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL](/img/structure/B14207233.png)
![Piperazine, 1-methyl-4-[4-(phenylmethyl)phenyl]-](/img/structure/B14207247.png)
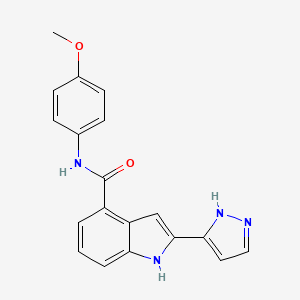
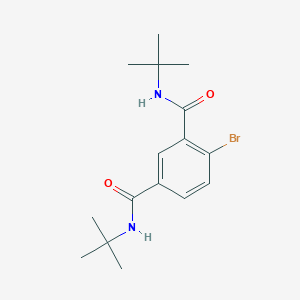
![2-Amino-7-chloropyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14207262.png)
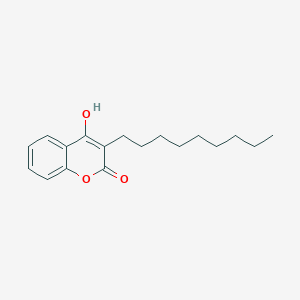
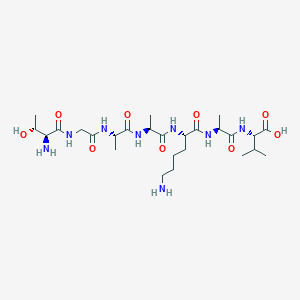
![2-Furancarboxamide, 5-nitro-N-[[4-(1-piperazinyl)phenyl]methyl]-](/img/structure/B14207285.png)

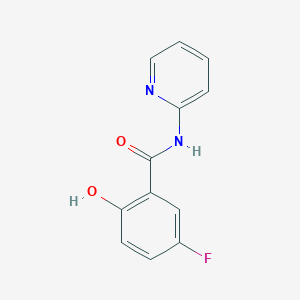
![8-(Benzyloxy)-2,4,5-trimethyl-1,5-dihydroimidazo[4,5-b]carbazole](/img/structure/B14207299.png)
